Molecular Weight Advantage Over the GSK-3β Sulfonyl Analog Enables Superior Ligand Efficiency Potential
The target compound possesses a molecular weight of 299.32 Da, which is 90.03 Da lower than the 389.35 Da of the GSK-3β-selective sulfonyl analog CAS 1798491-44-7 [1]. This 23.1% reduction in molecular mass is significant: under the Congreve rule-of-three guidelines for fragment-based lead discovery, the target compound falls within the acceptable fragment space (MW <300 Da), whereas the sulfonyl analog exceeds the upper limit by nearly 90 Da. Lower molecular weight is correlated with higher ligand efficiency (LE), defined as the binding free energy per heavy atom, and is a critical parameter when optimizing pharmacokinetic properties from a fragment hit [2].
| Evidence Dimension | Molecular weight (Da) and ligand-efficiency-relevant classification |
|---|---|
| Target Compound Data | 299.32 Da; compliant with fragment rule-of-three (MW <300 Da) |
| Comparator Or Baseline | GSK-3β inhibitor analog (CAS 1798491-44-7): 389.35 Da |
| Quantified Difference | ΔMW = −90.03 Da (−23.1%); target compound satisfies fragment rule-of-three, comparator does not |
| Conditions | Calculated based on exact mass; fragment rule-of-three criteria (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) |
Why This Matters
A compound within fragment space enables higher ligand efficiency and more favorable starting points for hit-to-lead optimization compared to a heavier analog that already exceeds fragment guidelines.
- [1] Kuujia.com. CAS No. 1798678-00-8: 6-Methyl-4-[1-(2-methylbenzoyl)azetidin-3-yl]oxypyran-2-one. Molecular weight: 299.32 Da. View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
